5,7-Dimethylpyrazolo[1,5-a]pyrimidine-2,3-diamine
CAS No.: 200884-04-4
Cat. No.: VC2515796
Molecular Formula: C8H11N5
Molecular Weight: 177.21 g/mol
* For research use only. Not for human or veterinary use.
![5,7-Dimethylpyrazolo[1,5-a]pyrimidine-2,3-diamine - 200884-04-4](/images/structure/VC2515796.png)
Specification
CAS No. | 200884-04-4 |
---|---|
Molecular Formula | C8H11N5 |
Molecular Weight | 177.21 g/mol |
IUPAC Name | 5,7-dimethylpyrazolo[1,5-a]pyrimidine-2,3-diamine |
Standard InChI | InChI=1S/C8H11N5/c1-4-3-5(2)13-8(11-4)6(9)7(10)12-13/h3H,9H2,1-2H3,(H2,10,12) |
Standard InChI Key | UWPZIUVTJBGBCD-UHFFFAOYSA-N |
SMILES | CC1=CC(=NC2=C(C(=NN12)N)N)C |
Canonical SMILES | CC1=CC(=NC2=C(C(=NN12)N)N)C |
Introduction
Chemical Properties and Structure
Basic Identification and Molecular Characteristics
5,7-Dimethylpyrazolo[1,5-a]pyrimidine-2,3-diamine is identified by the CAS Registry Number 200884-04-4. The compound has a molecular formula of C8H11N5 and a molecular weight of 177.21 g/mol. Its IUPAC name is 5,7-dimethylpyrazolo[1,5-a]pyrimidine-2,3-diamine, which accurately describes its structural components and substitution pattern.
The compound's structure can be represented through various chemical notations, including:
Table 1: Chemical Identifiers of 5,7-Dimethylpyrazolo[1,5-a]pyrimidine-2,3-diamine
Identifier Type | Value |
---|---|
CAS Number | 200884-04-4 |
Molecular Formula | C8H11N5 |
Molecular Weight | 177.21 g/mol |
Standard InChI | InChI=1S/C8H11N5/c1-4-3-5(2)13-8(11-4)6(9)7(10)12-13/h3H,9H2,1-2H3,(H2,10,12) |
Standard InChIKey | UWPZIUVTJBGBCD-UHFFFAOYSA-N |
SMILES | CC1=CC(=NC2=C(C(=NN12)N)N)C |
PubChem Compound ID | 5185008 |
Physicochemical Properties
The physicochemical properties of 5,7-Dimethylpyrazolo[1,5-a]pyrimidine-2,3-diamine determine its behavior in biological systems and its potential as a drug candidate. These properties provide insights into its expected pharmacokinetic profile and interactions with biological targets.
Table 2: Physicochemical Properties of 5,7-Dimethylpyrazolo[1,5-a]pyrimidine-2,3-diamine
Property | Value |
---|---|
Topological Polar Surface Area (TPSA) | 82.23 |
LogP | 0.51054 |
Hydrogen Bond Acceptors | 5 |
Hydrogen Bond Donors | 2 |
Rotatable Bonds | 0 |
The moderate lipophilicity indicated by the LogP value (0.51054) suggests a balance between aqueous solubility and membrane permeability, which is favorable for drug development. The TPSA value of 82.23 falls within a range that is generally compatible with good oral bioavailability. The number of hydrogen bond donors and acceptors indicates the compound's capacity for specific molecular interactions with biological targets, particularly protein binding sites.
The absence of rotatable bonds (0) suggests a conformationally rigid structure, which may contribute to specific binding interactions with target proteins by reducing the entropic penalty upon binding.
Synthesis Methods and Structural Development
General Synthetic Approaches
The synthesis of pyrazolo[1,5-a]pyrimidine derivatives, including 5,7-Dimethylpyrazolo[1,5-a]pyrimidine-2,3-diamine, involves several established methodologies that have been refined over time to improve efficiency and yield. Based on current research in this field, several synthetic strategies have been developed for the efficient synthesis of pyrazolo[1,5-a]pyrimidines .
These synthetic strategies include cyclization reactions, condensation methods, three-component reactions, microwave-assisted synthesis, and green chemistry approaches . These methods allow for the construction of the fused heterocyclic system with specific substitution patterns that determine the biological activity of the resulting compounds.
Biological Activity and Applications
Protein Kinase Inhibition
Pyrazolo[1,5-a]pyrimidines, including derivatives like 5,7-Dimethylpyrazolo[1,5-a]pyrimidine-2,3-diamine, have demonstrated significant potential as protein kinase inhibitors . Protein kinases are key regulators in cellular signaling pathways and are frequently disrupted in various diseases, particularly cancer, making them important targets for therapeutic intervention.
These compounds can target various kinases involved in cellular processes, including CK2, EGFR, B-Raf, MEK, PDE4, BCL6, DRAK1, CDK1, CDK2, and Pim-1, among others . The ability to inhibit these kinases makes pyrazolo[1,5-a]pyrimidines valuable tools in both basic research and drug development.
Pyrazolo[1,5-a]pyrimidines typically act as ATP-competitive inhibitors, binding to the ATP-binding pocket of protein kinases and preventing the phosphorylation of their substrates . Some derivatives may also function as allosteric inhibitors, binding to sites distinct from the ATP-binding pocket to modulate enzyme activity.
Applications in Cancer Research
The protein kinase inhibitory properties of pyrazolo[1,5-a]pyrimidines make them particularly relevant in cancer research and therapy development. EGFR-targeting derivatives have shown promise in non-small cell lung cancer (NSCLC) treatment, while compounds that inhibit B-Raf and MEK kinases have demonstrated potential in melanoma therapy .
Biological evaluations, including in vitro and in vivo studies, have demonstrated the cytotoxicity, kinase selectivity, and antiproliferative effects of various pyrazolo[1,5-a]pyrimidine derivatives . These findings support the continued investigation of compounds like 5,7-Dimethylpyrazolo[1,5-a]pyrimidine-2,3-diamine in targeted cancer therapy approaches.
These commercial sources provide researchers with access to 5,7-Dimethylpyrazolo[1,5-a]pyrimidine-2,3-diamine for various research applications, facilitating continued investigation into its potential biological activities and applications in drug development.
Current Challenges and Future Directions
Despite the advances in understanding and utilizing pyrazolo[1,5-a]pyrimidines like 5,7-Dimethylpyrazolo[1,5-a]pyrimidine-2,3-diamine, several challenges remain in their development and application. These challenges include drug resistance, off-target effects, and toxicity concerns .
Future research directions in this field will likely focus on optimizing synthetic approaches, improving drug selectivity, and enhancing bioavailability to increase the clinical efficacy of pyrazolo[1,5-a]pyrimidine derivatives . The continued development of more selective inhibitors with improved pharmacokinetic properties represents an important goal for researchers working with these compounds.
For 5,7-Dimethylpyrazolo[1,5-a]pyrimidine-2,3-diamine specifically, further research is needed to fully characterize its biological activities, potential applications, and safety profile. This research will contribute to a more comprehensive understanding of its potential as a research tool and drug development candidate.
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